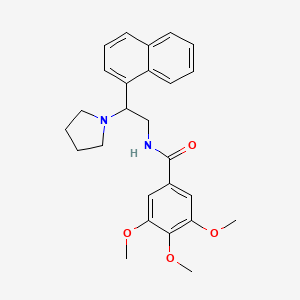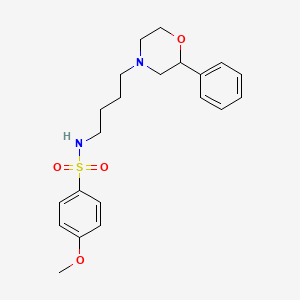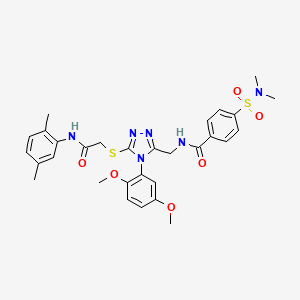![molecular formula C21H26N2O4S B2662028 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide CAS No. 392324-03-7](/img/structure/B2662028.png)
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,5-dimethylpiperidine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Coupling with Benzamide: The final step involves coupling the sulfonylated piperidine with 4-methoxyphenylbenzamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Material Science: The compound can be explored for its properties in creating new materials with specific functionalities.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide
- 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide
Uniqueness
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group may enhance its interaction with certain biological targets compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-23(13-15)28(25,26)20-10-4-17(5-11-20)21(24)22-18-6-8-19(27-3)9-7-18/h4-11,15-16H,12-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABFPXKBWMHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)


![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2661957.png)

![3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)

![6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2661962.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)


